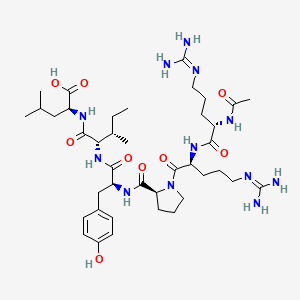

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUADVYNSAVMKLJ-HVEPFCGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74853-69-3 | |

| Record name | Acetylneurotensin (8-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Methodologies for Synthesis and Purification of Ac Arg Arg Pro Tyr Ile Leu Oh

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies

The purity of the crude peptide product obtained directly after solid-phase peptide synthesis (SPPS) is a critical factor that significantly influences the efficiency and success of the subsequent purification steps. For the peptide Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH, the presence of two consecutive bulky and chemically complex arginine (Arg) residues presents a considerable synthetic challenge. Incomplete couplings and side reactions associated with these residues are primary sources of impurities, such as deletion sequences (peptides missing one or more amino acids). Therefore, specific strategies must be employed during synthesis to maximize the yield of the target peptide and minimize the formation of byproducts.

Addressing Arginine-Related Challenges

The incorporation of arginine into a growing peptide chain is notoriously difficult for several reasons. The guanidinium (B1211019) side chain of arginine is highly basic and is typically protected during SPPS, commonly with the sterically demanding 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group in Fmoc-based chemistry. This bulkiness can hinder the approach of the activated amino acid to the N-terminus of the peptide chain, leading to inefficient coupling. biotage.combiotage.com

Furthermore, activated Fmoc-Arg(Pbf)-OH is susceptible to an intramolecular cyclization reaction that forms a stable six-membered δ-lactam. researchgate.net This side reaction deactivates the amino acid, preventing its incorporation into the peptide sequence and resulting in the formation of Arg-deletion impurities. researchgate.net The synthesis of sequences with consecutive arginine residues, as in this compound, exacerbates these issues.

To mitigate these challenges and enhance crude purity, several strategies can be implemented:

Double Coupling: This is one of the most common and effective methods to ensure the complete incorporation of sterically hindered amino acids like arginine. biotage.com After the initial coupling reaction, the step is repeated with a fresh solution of the activated amino acid and coupling reagents. This second coupling drives the reaction to completion, significantly reducing the amount of deletion sequences in the crude product. biotage.com This strategy is particularly recommended for the Arg-Arg motif in the target peptide.

Optimized Coupling Reagents: The choice of coupling reagents can have a profound impact on efficiency and the suppression of side reactions. Modern, highly reactive uronium/guanidinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often preferred for difficult couplings. creative-peptides.com These reagents, when used with base additives like N,N-diisopropylethylamine (DIPEA) and in the presence of an additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate), can accelerate the rate of peptide bond formation, outcompeting side reactions like δ-lactam formation.

Choice of Arginine Protecting Group: While Pbf is widely used, alternative protecting groups can be considered. The nitro (NO2) group, for example, has been revisited as a protecting group for arginine's side chain. nih.gov The electron-withdrawing nature of the NO2 group minimizes the nucleophilicity of the guanidinium group, thereby preventing the formation of the δ-lactam side product. nih.gov However, the removal of the NO2 group requires specific, sometimes harsh, conditions that must be compatible with the rest of the peptide. nih.govpeptide.com

The following table summarizes a comparative analysis of different coupling strategies for arginine residues, highlighting their impact on peptide purity.

| Strategy | Description | Key Advantage(s) | Potential Consideration(s) |

|---|---|---|---|

| Single Coupling (Standard) | A single coupling cycle for the arginine residue using standard reagents (e.g., DIC/Oxyma). | Faster synthesis time for simpler sequences. | High risk of incomplete coupling and deletion sequences for bulky residues like Arg. biotage.com |

| Extended Single Coupling | Increasing the reaction time for a single coupling cycle. | May improve coupling efficiency without using excess reagents. | Can be less effective than double coupling and may not be sufficient for very difficult sequences. biotage.com |

| Double Coupling | Repeating the coupling step for the arginine residue. | Significantly increases coupling efficiency and reduces deletion impurities, leading to higher crude purity. biotage.combiotage.com | Increases synthesis time and reagent consumption. |

| Use of High-Efficiency Reagents (e.g., HATU, COMU) | Employing highly reactive coupling reagents to speed up peptide bond formation. | Improves coupling yields and minimizes side reactions like racemization and δ-lactam formation. creative-peptides.com | Higher cost of reagents. |

| Alternative Protecting Groups (e.g., NO2) | Using protecting groups other than Pbf on the arginine side chain. | The NO2 group can effectively prevent δ-lactam formation, a major side reaction. nih.gov | Removal of the protecting group may require specific and potentially harsh chemical conditions. nih.govpeptide.com |

Rigorous Characterization and Structural Elucidation of Ac Arg Arg Pro Tyr Ile Leu Oh

Advanced Spectroscopic Techniques for Primary and Secondary Structure Analysis

Spectroscopic methods provide fundamental information regarding the molecular weight, amino acid sequence, and three-dimensional structure of the peptide.

Mass spectrometry is an indispensable tool for the primary structural analysis of peptides like Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH. libretexts.org High-resolution mass analyzers can provide an accurate mass measurement of the intact peptide, which serves as a primary confirmation of its molecular integrity. nih.gov A measured molecular weight that agrees with the calculated molecular weight provides a strong verification that the peptide has been correctly synthesized. rockefeller.edu

For this compound, electrospray ionization (ESI) is a commonly used technique that generates multiply charged ions of the intact peptide. libretexts.org The resulting mass spectrum would be expected to show peaks corresponding to the protonated molecule [M+H]+, [M+2H]2+, and potentially higher charge states.

| Property | Theoretical Value |

|---|---|

| Molecular Formula | C40H66N12O9 |

| Monoisotopic Mass | 858.5025 g/mol |

| Average Molecular Weight | 859.03 g/mol |

| [M+H]+ (m/z) | 859.51 |

| [M+2H]2+ (m/z) | 430.26 |

| [M+3H]3+ (m/z) | 287.17 |

Tandem mass spectrometry (MS/MS) is subsequently employed for definitive sequence verification. nih.gov In this technique, a specific precursor ion (e.g., the [M+2H]2+ ion) is selected and subjected to fragmentation through methods like collision-induced dissociation (CID). nih.gov The fragmentation typically occurs along the peptide backbone, generating a series of b- and y-ions. Analysis of the mass differences between consecutive ions in a series allows for the deduction of the amino acid sequence. libretexts.org The presence of two arginine residues would likely result in prominent y-ions due to the basicity of the guanidino group. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into backbone and side-chain conformations. nih.gov For a peptide of this size, a suite of two-dimensional (2D) NMR experiments would be performed.

The process begins with the assignment of proton resonances using experiments like Total Correlation Spectroscopy (TOCSY), which identifies protons belonging to the same amino acid spin system, and Nuclear Overhauser Effect Spectroscopy (NOESY), which connects protons that are close in space. nih.gov Once assignments are complete, structural information is extracted. The Nuclear Overhauser Effect (NOE) provides distance restraints between protons, which are crucial for calculating the 3D structure. nih.gov For example, strong sequential Hα(i)-HN(i+1) NOEs are indicative of an extended backbone conformation, while the presence of Hα(i)-HN(i+3) or Hα(i)-HN(i+4) NOEs would suggest helical structures. researchgate.net Given the presence of a proline residue, which can disrupt helical structures, an extended or turn-like conformation is plausible in that region. wikipedia.orgnih.gov

| NMR Experiment | Information Gained for this compound |

|---|---|

| 1D ¹H NMR | Initial assessment of sample purity and complexity; provides a fingerprint of the peptide. |

| 2D TOCSY | Identifies coupled proton spin systems for each amino acid residue (Arg, Pro, Tyr, Ile, Leu). |

| 2D NOESY | Provides through-space correlations to establish sequential connectivity and derive interproton distance restraints for 3D structure calculation. |

| 2D COSY | Correlates scalar-coupled protons, aiding in the assignment of side-chain protons. |

Chromatographic Analytical Methods

Chromatographic techniques are fundamental for assessing the purity of the synthetic peptide and confirming its identity based on its physicochemical properties.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for determining the purity of synthetic peptides. hplc.eulcms.cz The technique separates molecules based on their hydrophobicity. nih.gov For this compound, a C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724), both containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govthermofisher.com The TFA protonates basic residues and sharpens peaks. novoprolabs.comnovoprolabs.com

The peptide is retained on the hydrophobic stationary phase and elutes as the concentration of acetonitrile increases. researchgate.net Purity is determined by integrating the area of the main peptide peak relative to the total area of all detected peaks at a specific wavelength, usually 210-220 nm where the peptide bond absorbs. nih.gov The retention time itself is a characteristic property that can be used for identity confirmation, as it is highly dependent on the amino acid composition. nih.gov The presence of hydrophobic residues like Isoleucine, Leucine (B10760876), and Tyrosine contributes significantly to its retention on the column. sigmaaldrich.com

| Amino Acid Residue | Hydrophobicity Index (Normalized) | Contribution to Retention |

|---|---|---|

| Isoleucine (Ile) | 99 | High |

| Leucine (Leu) | 97 | High |

| Tyrosine (Tyr) | 63 | Moderate |

| Proline (Pro) | -46 | Low (Hydrophilic) |

| Arginine (Arg) | -79 | Low (Hydrophilic) |

Note: Hydrophobicity indices are relative values and can vary between different scales. The values presented are for general comparison. sigmaaldrich.com

Amino Acid Analysis (AAA) provides a quantitative determination of the amino acid composition of the peptide, serving as a fundamental check of its identity. genscript.com The procedure involves the complete hydrolysis of the peptide into its constituent amino acids, typically using 6N HCl at an elevated temperature. genscript.comnih.gov The resulting amino acid mixture is then separated, identified, and quantified using chromatographic methods, often involving pre-column derivatization followed by HPLC. genscript.com The experimental molar ratios of the amino acids are compared to the theoretical ratios based on the peptide's sequence. nih.gov This analysis confirms that the correct amino acids are present in the correct proportions.

| Amino Acid | Three-Letter Code | Theoretical Molar Ratio |

|---|---|---|

| Arginine | Arg | 2 |

| Proline | Pro | 1 |

| Tyrosine | Tyr | 1 |

| Isoleucine | Ile | 1 |

| Leucine | Leu | 1 |

Isotopic Labeling for Detailed Structural and Mechanistic Studies

For more in-depth structural and mechanistic investigations, isotopic labeling of this compound can be employed. nih.gov This involves the incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into specific amino acid residues or throughout the peptide. nih.gov Isotopic labels serve as powerful probes for both NMR and MS analyses.

In NMR spectroscopy, uniform ¹³C and ¹⁵N labeling allows for the use of heteronuclear correlation experiments, which are essential for studying larger or more complex peptides by reducing spectral overlap and increasing resolution. nih.gov Alternatively, residue-specific labeling, such as incorporating a ¹³C-labeled leucine or ¹⁵N-labeled arginine, can be used to highlight specific regions of the peptide, simplifying spectral assignment and aiding in the study of localized conformational dynamics or intermolecular interactions. nih.gov

In mass spectrometry, isotopic labeling is the basis for many quantitative proteomics strategies. nih.gov For instance, a "heavy" version of the peptide, synthesized with an isotope-labeled amino acid (e.g., ¹³C₆-Leucine), can be used as an internal standard for accurate quantification in complex biological samples.

| Isotope | Typical Application | Target Residue Example in this compound |

|---|---|---|

| ¹³C | NMR structural studies, quantitative MS. | ¹³C₆-Leucine |

| ¹⁵N | NMR structural studies, protein-peptide interaction studies. | ¹⁵N₄-Arginine |

| ²H (Deuterium) | Simplify ¹H NMR spectra, study solvent accessibility. | Deuterated Leucine/Isoleucine |

Molecular Interactions and Receptor Pharmacology of Ac Arg Arg Pro Tyr Ile Leu Oh

Neurotensin (B549771) Receptor Subtype (NTS1, NTS2, NTS3) Binding Kinetics and Thermodynamics

The peptide Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is an analogue of the C-terminal fragment of neurotensin (NT), NT(8-13), which is recognized as the minimal sequence required for receptor binding and biological activity. The addition of an acetyl group to the N-terminus modifies the peptide's properties, influencing its interaction with neurotensin receptor subtypes.

Equilibrium Binding Assays (e.g., Ki, IC50 determinations)

Equilibrium binding assays are crucial for quantifying the affinity of a ligand for its receptor. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters derived from these assays. For this compound, referred to as Acetylneurotensin(8-13), studies have shown it to be a potent competitor for the high-affinity neurotensin binding site. nih.gov It is considered the shortest analogue of neurotensin that retains full binding activity at the NTS1 receptor. echelon-inc.com

Table 1: Binding Affinities (Ki, nM) of N-Acetylated Neurotensin(8-13) Analogues at Human NTS1 and NTS2 Receptors

| Compound Name | Sequence | NTS1 Ki (nM) | NTS2 Ki (nM) | Source |

|---|---|---|---|---|

| Compound 4 | Ac-Arg-Arg-Pro-Dmt-Tle-Leu-OH | 50.6 ± 5 | 14.1 ± 0.1 | acs.org |

| Compound 8 | Ac-β3hArg-Arg-Pro-Dmt-Tle-Leu-OH | 48 ± 3 | 41 ± 14 | acs.org |

| Compound 11 | Ac-Arg-Arg-Pro-(6-OH)Tic-Tle-Leu-OH | 7943 ± 196 | 273 ± 63 | acs.orgresearchgate.net |

| Compound 15 | Ac-Arg-Arg-Pro-(7-OH)Tic-Tle-Leu-OH | 2847 ± 260 | 1333 ± 469 | acs.orgresearchgate.net |

Receptor Selectivity Profiling

The selectivity of a ligand for different receptor subtypes is a critical aspect of its pharmacological profile. Neurotensin itself binds with high affinity to both NTS1 and NTS2. Developing subtype-selective ligands is a major goal in neurotensin research, as NTS1 and NTS2 activation can lead to different physiological outcomes. acs.orgresearchgate.netacs.org For example, NTS2 is considered an analgesic target free of the hypotensive and hypothermic side effects associated with NTS1 activation. acs.orgresearchgate.netacs.org

The selectivity is often expressed as a ratio of the Ki values (Ki NTS1 / Ki NTS2). Based on the data for related compounds, N-acetylation combined with other modifications can modulate selectivity. For example, Compound 4 (Ac-Arg-Arg-Pro-Dmt-Tle-Leu-OH) shows a slight preference for the NTS2 receptor, whereas Compound 8 (Ac-β3hArg-Arg-Pro-Dmt-Tle-Leu-OH) has comparable affinities for both. acs.org In contrast, compounds 11 and 15, which feature cyclic tyrosine surrogates, exhibit significantly reduced affinity for both receptors but maintain some selectivity. acs.orgresearchgate.net The Proline at position 10 and Tyrosine at position 11 have been identified as crucial for determining receptor selectivity. acs.orgresearchgate.net

G Protein-Coupled Receptor (GPCR) Activation Mechanisms

NTS1 and NTS2 are both Class A G protein-coupled receptors (GPCRs). The binding of an agonist like this compound initiates a series of conformational changes in the receptor, leading to the activation of intracellular signaling pathways.

Ligand-Induced Conformational Changes in NTS1

The binding of neurotensin agonists to NTS1 induces significant conformational rearrangements within the receptor's transmembrane helices. A key event in the activation of many Class A GPCRs is the outward movement of the intracellular end of transmembrane helix 6 (TM6), which creates a binding site for G proteins. The interaction between the ligand and the receptor is a dynamic process. Studies on the parent peptide NT(8-13) have shown that the flexibility of the Tyrosine-11 (Tyr11) residue is critical for triggering the inactive-to-active state transition in NTS1. This suggests that the ligand samples multiple conformations when bound to the receptor, and specific orientations of key residues are necessary for effective signal transduction.

Downstream Signaling Cascade Activation

Upon activation by an agonist, NTS1 couples to several heterotrimeric G proteins. The primary coupling is to the Gq/11 family, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.

In addition to Gq, studies have shown that NTS1 can also couple to Gi/o and G13 proteins. acs.org The activation of NTS1 can also lead to the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and G protein-independent signaling. acs.org The full activation of the ERK1/2 pathway by neurotensin ligands requires signaling through both the Gq-PLC and a Gi/o-dependent pathway. acs.org

Molecular Recognition and Ligand-Receptor Complex Architecture

X-ray crystallography and molecular modeling have provided detailed insights into how neurotensin and its analogues bind to the NTS1 receptor. The C-terminal hexapeptide, which corresponds to the core sequence of this compound, binds in an extended conformation within a deep pocket on the extracellular side of the receptor.

The binding is characterized by a network of specific interactions:

Arg8 and Arg9: These N-terminal basic residues form important interactions near the extracellular surface of the receptor.

Tyr11: The phenol side chain of this residue forms a hydrogen bond with the receptor, and its orientation is critical for activation.

Ile12 and Leu13: The C-terminal residues, Ile12 and Leu13, are buried deep within the orthosteric binding pocket of NTS1. The carboxylate group of the C-terminal Leucine (B10760876) forms crucial ionic interactions with positively charged residues in the binding pocket, such as Arginine 327 (R327), which is a key contributor to ligand affinity.

The N-terminal acetyl group of this compound is added to more closely mimic the native form of the peptide sequence within the full-length neurotensin and can also serve to protect the peptide from degradation by aminopeptidases. echelon-inc.com This modification is generally well-tolerated, with analogues possessing binding affinities that are comparable to or slightly lower than the unmodified NT(8-13) peptide.

Characterization of Binding Pockets and Interaction Surfaces

The binding of this compound to its receptors, primarily the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2), is a highly specific process governed by a network of interactions within the receptor's binding pocket. The residues of the peptide play distinct roles in this interaction.

The two N-terminal arginine residues (Arg8 and Arg9) are crucial for the initial binding and proper orientation of the ligand within the receptor. The N-terminal Arg8 is situated at the surface of the receptor and appears to have more conformational freedom. acs.org In contrast, modifications to the Tyr11 residue can significantly alter binding affinity and selectivity between NTS1 and NTS2. acs.org For instance, the hydroxyl group of Tyr11 is capable of forming hydrogen bonds with residues in the receptor binding pocket. nih.gov The C-terminal residues, Ile12 and Leu13, are deeply embedded in a hydrophobic pocket of the receptor, contributing significantly to the binding affinity. acs.org

Structure-activity relationship studies on analogs of NT(8-13) have provided detailed insights into the binding interactions. The replacement of the arginine residues at positions 8 and 9 with lysine (B10760008) has been shown to result in enhanced dual activity at both NTS1 and NTS2 receptors. unibas.it Furthermore, modifications at the Tyr11 position have a profound impact on receptor selectivity. acs.org

The extracellular loop 2 (ECL2) of the NTS1 receptor acts as a "lid" over the ligand-bound orthosteric binding pocket, forming interactions with the N-terminal region of the receptor. This "capping" event can increase the affinity of the ligand by slowing its dissociation rate. nih.gov The binding of neurotensin and its analogs is thought to proceed via an induced-fit mechanism, where the initial binding of the ligand induces conformational changes in the receptor. nih.gov

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki in nM) |

| H-Arg-Arg-Pro-Tyr-Ile-Leu-OH | hNTS1 | 0.68 ± 0.04 |

| H-Arg-Arg-Pro-Tyr-Ile-Leu-OH | hNTS2 | 1.8 ± 0.17 |

| H-Lys-Lys-Pro-Tyr-Ile-Leu-OH | hNTS1 | 0.33 ± 0.002 |

| H-Lys-Lys-Pro-Tyr-Ile-Leu-OH | hNTS2 | 0.95 ± 0.03 |

| H-Arg-Arg-Pro-Dmt-Tle-Leu-OH | hNTS1 | 14 ± 1.3 |

| H-Arg-Arg-Pro-Dmt-Tle-Leu-OH | hNTS2 | 3.2 ± 1.9 |

| Ac-Arg-Arg-Pro-Dmt-Tle-Leu-OH | hNTS1 | 50.6 ± 5 |

| Ac-Arg-Arg-Pro-Dmt-Tle-Leu-OH | hNTS2 | 14.1 ± 0.1 |

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational modeling and molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic nature of the interaction between neurotensin analogs and the NTS1 receptor at an atomic level. These studies provide a deeper understanding of the conformational changes that occur upon ligand binding and receptor activation.

Docking studies of neurotensin analogs into the active site of the NTS1 receptor have been used to predict the binding modes and to rationalize the structure-activity relationships observed experimentally. researchgate.net These studies have shown that analogs can bind in the active site, although with potentially weaker interactions compared to the endogenous ligand, neurotensin. researchgate.net For example, the replacement of an arginine residue can lead to a less stable ligand-receptor complex. researchgate.net

Molecular dynamics simulations have also been employed to identify potential allosteric binding sites on the NTS1 receptor, which are distinct from the primary (orthosteric) binding site for neurotensin. qub.ac.uk The identification of such sites opens up new avenues for the design of novel modulators of neurotensin receptor activity. Furthermore, simulations have been used to investigate the role of specific residues, such as Tyr11, in receptor activation, suggesting that the conformational flexibility of this residue is required for NTS1 activation. nih.gov

| Simulation Type | System | Key Findings |

| Molecular Dynamics | Wild-type NTS1 vs. thermostable mutant NTS1-GW5 | The thermostable mutant is less flexible and dynamic. Mutations improve interhelical hydrogen bonds and hydrophobic packing. acs.orgacs.org |

| Docking Studies | Neurotensin analogs with NTS1 receptor | Analogs bind in the active site, but modifications can weaken the interaction compared to native neurotensin. researchgate.net |

| Molecular Dynamics | Neurotensin(8-13) and analogs with NTS1 and NTS2 receptors | Revealed key interactions of Tyr11 with specific residues in the extracellular loop 2 that influence receptor selectivity. |

| Probe MD Simulations | NTS1 receptor | Identified potential allosteric binding sites at the receptor-membrane interface. qub.ac.uk |

Structure Activity Relationship Sar of Ac Arg Arg Pro Tyr Ile Leu Oh and Its Analogs

Identification of Pharmacophoric Elements within the Hexapeptide Sequence

The C-terminal hexapeptide of neurotensin (B549771), Arg-Arg-Pro-Tyr-Ile-Leu, is recognized as the minimal sequence required for receptor binding and biological activity. arxiv.orgunibas.it This fragment is considered the pharmacophore of the full neurotensin peptide. nih.gov The two arginine residues at the N-terminus, the central Pro-Tyr sequence, and the two bulky hydrophobic residues at the C-terminus are all crucial for its interaction with neurotensin receptors (NTS1 and NTS2).

Key pharmacophoric features include:

N-terminal Arginine Doublet (Arg8, Arg9): The positively charged guanidinium (B1211019) groups of these residues are critical for binding. unibas.ittautomer.eu

Central Core (Pro10, Tyr11): The proline residue induces a specific turn in the peptide backbone, which is important for orienting the other residues correctly for receptor interaction. The tyrosine residue's aromatic ring and hydroxyl group are also key interaction points. acs.orgnih.gov The Pro10-Tyr11 bond is a major site for enzymatic degradation. nih.gov

C-terminal Dipeptide (Ile12, Leu13): These hydrophobic residues are essential for receptor affinity. The Tyr11-Ile12 bond is another primary site for enzymatic cleavage. nih.gov

Computational models suggest that when binding to the receptor, the N-terminal portion of the hexapeptide interacts with the extracellular loop of the receptor, while the C-terminal dipeptide binds to residues near the transmembrane domain. nih.gov

Impact of Specific Amino Acid Substitutions on Receptor Affinity and Selectivity

Modifications at the N-terminus of peptides are a common strategy to enhance their pharmacological properties. Acetylation, the addition of an acetyl group to the N-terminal α-amino group, is a key modification. This change neutralizes the positive charge at the N-terminus. This can be beneficial as it mimics the structure of many natural proteins and can increase the peptide's stability by making it more resistant to degradation by aminopeptidases.

The two arginine residues at positions 8 and 9 are primary targets for modification to improve stability and modulate receptor affinity. The Arg8-Arg9 bond is a major site of enzymatic cleavage. nih.gov

Lysine (B10760008) Substitution: Replacing the Arg-Arg doublet with Lys-Lys generally does not have a significant impact on binding affinity for NTS1 and NTS2 receptors. arxiv.org

N-methylation: N-methylation of either Arg8 or Arg9 can significantly enhance peptide stability in human plasma. For instance, the N-methylation of Arg8 in the parent NT(8-13) sequence increased the plasma half-life considerably while maintaining high NTS1 receptor affinity. nih.gov

Reduced Amide Bond: Introducing a reduced amide bond (Ψ[CH2NH]) between Lys8 and Lys9 can slightly increase binding affinity at both NTS1 and NTS2 and improves plasma stability by a factor of 8.5 compared to the parent peptide. arxiv.org

| Compound/Modification | NTS1R Kᵢ (nM) | Plasma Half-life (t½) | Key Finding |

| NT(8-13) | 2.6 ± 0.5 | <1 min | Baseline parent peptide. |

| N(Me)-Arg⁸-Arg⁹-... | 0.88 ± 0.13 | >48 h (in combination with Tle¹²) | N-methylation of Arg⁸ significantly enhances stability. nih.gov |

| Arg⁸-N(Me)-Arg⁹-... | 1.8 ± 0.3 | >48 h (in combination with Tle¹²) | N-methylation of Arg⁹ also improves stability. nih.gov |

| Lys⁸-Lys⁹-... | - | - | Substitution with Lysine does not significantly impact binding. arxiv.org |

| Lys⁸Ψ[CH₂NH]Lys⁹-... | 1.7 ± 0.2 | ~8.5 min | Reduced amide bond slightly improves affinity and stability. arxiv.org |

Kᵢ values and half-life data are for NT(8-13) analogs and illustrate the effect of the specified modification. Data sourced from multiple studies.

The Pro10 and Tyr11 residues are crucial for receptor selectivity, and modifications at these positions can dramatically alter the peptide's affinity for NTS1 versus NTS2. acs.org

Proline (Pro10) Substitutions: Replacing the standard proline with surrogates can enhance stability and selectivity. Substitution with silaproline (Sip) was found to decrease binding affinity for both NTS1 and NTS2 but dramatically increased the plasma half-life to over 20 hours. arxiv.org Replacement with a thiazolidine derivative resulted in a compound with high NTS2 binding affinity (Ki = 8.1-16 nM) and over 2400-fold selectivity over NTS1. nih.gov

Tyrosine (Tyr11) Substitutions: The Tyr11 residue is a key determinant of receptor subtype selectivity. frontiersin.org

Substitution with D-Tryptophan (D-Trp) or D-3,5-dimethyltyrosine (Dmt) can shift selectivity towards the NTS2 receptor. frontiersin.org

Replacing Tyr11 with conformationally restrained analogs like 6-OH-Tic or 7-OH-Tic (tetrahydroisoquinoline derivatives) can significantly decrease NTS1 affinity, thereby increasing NTS2 selectivity. acs.org

Substitution with Lysine at this position is detrimental to NTS1 binding, leading to a substantial increase in NTS2 selectivity (>250-fold). frontiersin.org

The C-terminal hydrophobic residues, Isoleucine (Ile12) and Leucine (B10760876) (Leu13), are critical for high-affinity binding.

tert-Leucine (Tle) Substitution: Replacing Ile12 with the bulkier, non-natural amino acid tert-leucine (Tle) has been a successful strategy to enhance metabolic stability. This modification sterically hinders the action of peptidases that cleave the Tyr11-Ile12 bond. nih.gov Combining the Tle12 substitution with N-methylation at Arg8 resulted in an analog with both high NTS1 affinity (Ki = 0.88 nM) and a plasma half-life exceeding 48 hours. nih.gov

| Position | Substitution | Effect on Receptor Affinity/Selectivity | Effect on Stability |

| Pro¹⁰ | Silaproline (Sip) | Decreased NTS1/NTS2 affinity. arxiv.org | Greatly increased (t½ > 20h). arxiv.org |

| Tyr¹¹ | D-Tryptophan (D-Trp) | Increased NTS2 selectivity. frontiersin.org | Increased. |

| Tyr¹¹ | Lysine (Lys) | >250-fold NTS2 selectivity. frontiersin.org | - |

| Ile¹² | tert-Leucine (Tle) | Maintained high NTS1 affinity. nih.gov | Significantly increased. nih.gov |

Stereochemical Influences on Biological Activity

The stereochemistry of the amino acid residues is fundamental to the biological activity of peptides. All natural amino acids in the parent peptide are in the L-configuration. acs.org The introduction of D-amino acids (the "left-handed" enantiomers) at specific positions is a widely used strategy to increase proteolytic resistance and to probe the conformational requirements for receptor binding. wikipedia.org

Substituting L-amino acids with their D-isomers can stabilize specific secondary structures, like β-turns, which may be favorable for receptor interaction. However, such substitutions can also lead to a loss of activity if the original stereochemistry is essential for a key binding interaction.

For NT(8-13) analogs, stereochemical changes have been particularly explored at position 11. The substitution of L-Tyr11 with D-amino acids such as D-Tryptophan (D-Trp) , D-3,2-naphthyl-alanine , or D-neo-Tryptophan has been shown to produce analogs with high selectivity for the NTS2 receptor. frontiersin.orggoogle.com This indicates that the stereochemical arrangement at this position is a critical factor in differentiating between the binding pockets of the NTS1 and NTS2 receptor subtypes.

Table of Mentioned Compounds

| Abbreviation / Name | Full Name |

| Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH | Acetyl-Arginyl-Arginyl-Prolyl-Tyrosyl-Isoleucyl-Leucyl Hydroxide |

| NT(8-13) | Neurotensin(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu) |

| Lys | Lysine |

| Tle | tert-Leucine |

| Sip | Silaproline |

| D-Trp | D-Tryptophan |

| Dmt | D-3,5-dimethyltyrosine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| 6-OH-Tic | 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| 7-OH-Tic | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| D-3,2-naphthyl-alanine | D-3-(2-naphthyl)alanine |

| D-neo-Tryptophan | D-neo-Tryptophan |

| D-Ornithine | D-Ornithine |

| D-Lysine | D-Lysine |

Rational Design Principles for Modulating this compound Activity

The modulation of the biological activity of the peptide this compound, the acetylated form of the neurotensin fragment NT(8-13), is guided by several rational design principles aimed at enhancing its therapeutic potential. acs.orgresearchgate.net These principles primarily focus on improving metabolic stability, and modifying receptor selectivity and affinity. acs.orgresearchgate.net this compound retains the full biological activity of the native neurotensin peptide. acs.orgresearchgate.net However, its therapeutic application is limited by a short in vivo half-life of approximately 2 minutes due to rapid enzymatic degradation. acs.org

Key strategies in the rational design of analogs of this compound include:

Improving Enzymatic Stability: A primary goal is to protect the peptide from proteolytic cleavage. acs.orgresearchgate.net Studies have identified major cleavage sites at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 peptide bonds. acs.orgresearchgate.net To counteract this, modifications are introduced, such as the replacement of Ile12 with tert-leucine (Tle), which has been shown to enhance enzymatic stability without negatively impacting receptor affinity or biological activity. acs.org

Modulating Receptor Selectivity: Neurotensin acts through two main G protein-coupled receptors, NTS1 and NTS2. acs.org While NTS1 is associated with a broad range of effects, NTS2 is primarily linked to antinociceptive actions. researchgate.net Therefore, a key design principle is to develop analogs with improved selectivity for the NTS2 receptor to achieve targeted therapeutic effects, such as analgesia, while minimizing the side effects associated with NTS1 activation, like hypothermia and hypotension. acs.orgresearchgate.net The Pro10 and Tyr11 positions have been identified as crucial for receptor selectivity. researchgate.net Chemical substitutions at these positions, such as replacing Tyr11 with analogs like Dmt (2,6-dimethyl-L-tyrosine) or cyclic surrogates like 6-OH-Tic or 7-OH-Tic, have been explored to enhance NTS2 selectivity. acs.orgresearchgate.net

Maintaining or Enhancing Receptor Affinity: While improving stability and selectivity, it is crucial to maintain or even enhance the binding affinity of the analogs for the target receptors. Modifications at the N-terminus, such as the substitution of the basic residues Arg8 and Arg9 with Lys residues, have been shown to be well-tolerated, with analogs maintaining good receptor binding activity. acs.org Conversely, N-acetylation of the Arg8-Arg9 dibasic series has been observed to decrease affinity. acs.org

Incorporation of Unnatural Amino Acids: The introduction of unnatural amino acids, such as homologated β3-homo-amino acids, is another strategy employed. researchgate.net This approach can contribute to improved proteolytic stability and can also influence receptor selectivity and affinity, leading to analogs with enhanced pharmacokinetic and pharmacodynamic profiles. researchgate.net

The following table presents the binding affinities of this compound and several of its analogs for the human NTS1 and NTS2 receptors, illustrating the impact of these rational design principles.

| Compound Name | Sequence | NTS1 Ki (nM) | NTS2 Ki (nM) | NTS1/NTS2 Selectivity |

|---|---|---|---|---|

| NT(8-13) | H-Arg-Arg-Pro-Tyr-Ile-Leu-OH | 0.9 ± 0.03 | 0.55 ± 0.2 | 1.6 |

| 1 | H-Arg-Arg-Pro-Tyr-Tle-Leu-OH | 3.6 ± 0.4 | 0.46 ± 0.03 | 7.8 |

| 3 | H-Arg-Arg-Pro-Dmt-Tle-Leu-OH | 14 ± 1.3 | 3.2 ± 1.9 | 4.4 |

| 4 | Ac-Arg-Arg-Pro-Dmt-Tle-Leu-OH | 50.6 ± 5 | 14.1 ± 0.1 | 3.6 |

| 10 | H-Arg-Arg-Pro-(6-OH)Tic-Tle-Leu-OH | 7095 ± 1905 | 140 ± 25 | 50.7 |

| 11 | Ac-Arg-Arg-Pro-(6-OH)Tic-Tle-Leu-OH | 7943 ± 196 | 273 ± 63 | 29.1 |

Enzymatic Degradation and Metabolic Stability of Ac Arg Arg Pro Tyr Ile Leu Oh

Identification of Key Proteolytic Enzymes and Cleavage Sites in Biological Matrices

The metabolic instability of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is primarily due to its susceptibility to cleavage by various peptidases. The core sequence, Arg-Arg-Pro-Tyr-Ile-Leu, is recognized and rapidly degraded by several key enzymes. Research has identified three primary cleavage sites within this peptide backbone in vivo. frontiersin.orgmdpi.comnih.gov

The key proteolytic enzymes responsible for the degradation of the NT(8-13) sequence include:

Neprilysin (NEP) : Also known as neutral endopeptidase (EC 3.4.24.11), this enzyme is a major contributor to the breakdown, cleaving the peptide at the Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² bonds. mdpi.com

Thimet Oligopeptidase (TOP) : This thiol-sensitive metallo-oligopeptidase (EC 3.4.24.15) specifically hydrolyzes the Arg⁸-Arg⁹ bond. mdpi.comnih.gov

Neurolysin : This enzyme (EC 3.4.24.16) also targets the Pro¹⁰-Tyr¹¹ bond for cleavage. mdpi.comnih.gov

Angiotensin-Converting Enzyme (ACE) : ACE is known to play a role by cleaving the Tyr¹¹-Ile¹² bond. mdpi.com

These enzymatic actions result in the rapid catabolism of the peptide, leading to a very short biological half-life for the unmodified parent peptide, NT(8-13), of less than two minutes. frontiersin.orgnih.govnih.gov The primary cleavage sites are summarized in the table below.

| Peptide Bond (P1-P1') | Position | Key Proteolytic Enzymes |

|---|---|---|

| Arg-Arg | 8-9 | Thimet Oligopeptidase (TOP) |

| Pro-Tyr | 10-11 | Neprilysin (NEP), Neurolysin |

| Tyr-Ile | 11-12 | Neprilysin (NEP), Angiotensin-Converting Enzyme (ACE) |

In Vitro Stability Assays in Plasma and Cellular Extracts

To assess the metabolic stability of peptides like this compound and its analogues, in vitro assays using biological matrices such as plasma and cellular extracts are commonly employed. These assays provide valuable data on the peptide's half-life and degradation profile.

The unmodified NT(8-13) peptide is degraded very rapidly in plasma, with studies showing a half-life of approximately 1 to 2 minutes. frontiersin.orgnih.gov This rapid breakdown is consistent with the enzymatic activities identified in biological fluids.

In contrast, modified analogues show significantly enhanced stability. For example, a pseudopeptide analogue, NT-VIII—in which Arg⁸ was N-methylated and other residues were substituted (Arg⁹ to Lys, Ile¹² to Tle)—demonstrated remarkable stability in human plasma, with the majority of the peptide remaining intact after 24 hours of incubation at 37°C. snmjournals.orgnih.gov However, the degradation was more rapid in cellular extracts. In assays using human colon adenocarcinoma HT-29 cells, which have high metabolic activity, only 46% of the intact NT-VIII peptide remained after 24 hours. nih.gov This highlights that stability can vary significantly between different biological environments.

| Compound | Biological Matrix | Incubation Time | Percent Intact Peptide | Estimated Half-Life |

|---|---|---|---|---|

| NT(8-13) (unmodified) | Human Plasma | N/A | N/A | ~1 min |

| NT-VIII (modified) | Human Plasma | 24 hours | >90% | >24 hours |

| NT-VIII (modified) | HT-29 Cellular Extract | 24 hours | ~46% | <24 hours |

Strategies for Enhancing In Vivo Half-Life

Given the rapid degradation of the native peptide, various strategies have been developed to enhance its metabolic stability and prolong its in vivo half-life. These approaches focus on modifying the peptide structure to reduce its susceptibility to proteolytic enzymes.

A primary strategy to confer protease resistance is the substitution of natural L-amino acids at or near cleavage sites with unnatural amino acids. These modifications can sterically hinder the approach of proteases or alter the peptide bond's conformation, making it a poor substrate for enzymatic cleavage.

Several successful modifications to the NT(8-13) sequence have been reported:

Substitution at Position 12 : Replacing Isoleucine (Ile) at position 12 with the bulky, non-natural amino acid tert-Leucine (Tle) has been shown to protect the Tyr¹¹-Ile¹² cleavage site. snmjournals.org

Substitution at Position 13 : The replacement of Leucine (B10760876) (Leu) with Trimethylsilylalanine (TMSAla) has been shown to enhance resistance to degradation. nih.gov

Substitution at Position 10 : Incorporating Silaproline (Sip) at position 10 has also resulted in analogues with significantly prolonged plasma half-life. nih.gov

Combining these modifications can lead to dramatic improvements in stability. An analogue incorporating a reduced Lys⁸-Lys⁹ bond, Sip at position 10, and TMSAla at position 13 exhibited a plasma half-life exceeding 20 hours. nih.gov

Studies on NT(8-13) analogues have demonstrated the power of this approach:

N-methylation of Arg⁸ : The introduction of a methyl group on the Arg⁸ residue effectively blocks cleavage at the Arg⁸-Arg⁹ bond. snmjournals.orgnih.gov

Combined Modifications : When N-methylation of Arg⁸ or Arg⁹ is combined with the Ile¹² to Tle¹² substitution, the resulting analogues show exceptional stability, with a half-life in human plasma greater than 48 hours, while retaining high affinity for the target receptor. acs.orgnih.gov

These "pseudopeptide" designs, which incorporate modifications like N-methylation and unnatural amino acids, transform the parent peptide from a rapidly degraded molecule into a stable compound suitable for further development. snmjournals.org

| Analogue Modification | Key Protected Cleavage Site(s) | Resulting Plasma Half-Life |

|---|---|---|

| Unmodified NT(8-13) | N/A | ~1 min frontiersin.org |

| Reduced Lys⁸-Lys⁹ bond | Arg⁸-Arg⁹ | ~8.4 min frontiersin.orgnih.gov |

| Reduced Lys⁸-Lys⁹ bond + Sip¹⁰ + TMSAla¹³ | Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, Tyr¹¹-Ile¹² | >20 hours nih.gov |

| N-methyl-Arg⁸ + Lys⁹ + Tle¹² (NT-VIII) | Arg⁸-Arg⁹, Tyr¹¹-Ile¹² | >24 hours nih.gov |

| N-methyl-Arg⁸ + Tle¹² | Arg⁸-Arg⁹, Tyr¹¹-Ile¹² | >48 hours acs.orgnih.gov |

Cellular and Subcellular Processes Mediated by Ac Arg Arg Pro Tyr Ile Leu Oh

Intracellular Signal Transduction Pathways Activated by Receptor Engagement

As an antagonist, RF9 does not activate intracellular signaling pathways on its own; instead, its primary mechanism is to block the signaling cascades initiated by NPFF receptor agonists. pnas.orgnih.gov The engagement of NPFF receptors by agonists triggers a conformational change that activates heterotrimeric G-proteins, leading to a cascade of intracellular events. nih.gov The specific pathways modulated depend on the G-protein subtype to which the receptor is coupled.

G-Protein Coupling and Effector Modulation

NPFF receptors, like other GPCRs, couple to specific families of G-proteins to transduce extracellular signals into intracellular responses. nih.gov The NPFF1 and NPFF2 receptors predominantly couple to the Gαi/o family of G-proteins. nih.gov Gαi proteins are primarily inhibitory; their activation typically leads to the inhibition of the enzyme adenylyl cyclase, a key effector in cellular signaling. khanacademy.org By binding to NPFF receptors, RF9 prevents the coupling and activation of these Gαi proteins that would normally be induced by an agonist, thereby blocking the subsequent modulation of effector enzymes. nih.gov

Second Messenger Generation (e.g., cAMP, Ca2+)

The modulation of effector enzymes by G-proteins directly impacts the levels of intracellular second messengers. The activation of Gαi-coupled receptors, such as the NPFF receptors, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). khanacademy.org

Research has demonstrated the antagonistic properties of RF9 in this context. In cellular assays using human embryonic kidney (HEK293) cells expressing the human NPFF1 receptor (hNPFF1R), the agonist NPVF (a type of RF-amide-related peptide) inhibits forskolin-induced cAMP accumulation. nih.gov The co-administration of RF9 reverses this inhibitory effect in a dose-dependent manner, confirming its role as an antagonist that blocks the agonist-mediated decrease in cAMP levels. nih.gov While Gq protein coupling, which leads to increased intracellular calcium (Ca2+), is another major GPCR signaling pathway, the primary pathway for NPFF receptors involves the modulation of cAMP via Gi coupling. nih.govresearchgate.net

Table 1: Effect of RF9 on NPFF1 Receptor-Mediated Second Messenger Generation

| Cell Line | Receptor Expressed | Agonist | Agonist Effect | Effect of RF9 Co-administration | Implied G-Protein Pathway |

|---|---|---|---|---|---|

| HEK293 | hNPFF1R | NPVF | Inhibition of cAMP accumulation | Reverses the inhibitory effect of NPVF | Gαi |

Data synthesized from Simonin et al. (2006). nih.gov

Kinase Activation and Phosphorylation Events

Downstream of G-protein activation and second messenger generation, a complex network of protein kinases is often activated through phosphorylation, leading to widespread changes in cellular function. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK), is a central cascade involved in processes like cell proliferation and differentiation. rndsystems.comwikipedia.org

The role of RF9 in modulating this pathway has been a subject of investigation, with some conflicting findings. One study involving rat pituitary RC-4B/C cells, which endogenously express the NPFF2 receptor, showed that an NPFF agonist induced the phosphorylation of MAPK/ERK1/2. nih.gov However, in this specific model, RF9 did not reverse this agonist-induced phosphorylation, leading the researchers to question its antagonistic activity in this particular signaling context. nih.gov This suggests that the signaling pathways engaged by NPFF receptors and their modulation by antagonists like RF9 may be complex and cell-type specific.

Receptor Internalization Dynamics and Endosomal Signaling

The interaction of ligands with GPCRs often leads to receptor phosphorylation, arrestin recruitment, and subsequent internalization of the receptor from the cell surface into endosomes. This process serves as a mechanism for signal desensitization but can also initiate distinct waves of "endosomal signaling."

Research into NPFF receptor dynamics has revealed interactions with other receptor systems. For instance, in neuroblastoma cells engineered to express both the NPFF2 receptor and the μ-opioid receptor (MOR), activation of the NPFF2 receptor with an agonist was found to reduce the internalization of MOR. nih.gov This indicates a functional crosstalk that modulates the trafficking and cell surface availability of the opioid receptor. nih.gov As an antagonist, RF9 would be expected to block such agonist-driven effects on the internalization of interacting receptors. However, direct studies focusing specifically on the effect of RF9 on the internalization dynamics of NPFF1 and NPFF2 receptors themselves are not extensively detailed in the current body of literature.

Modulatory Effects on Cellular Phenotypes in Research Models (e.g., proliferation, apoptosis)

The signaling pathways modulated by NPFF receptors are linked to fundamental cellular processes, including survival and programmed cell death (apoptosis). mdpi.com The ligands that activate these receptors, such as RF-amide-related peptide-3 (RFRP-3), have been shown to influence apoptosis in certain cell types. tocris.com For example, studies on yak cumulus cells demonstrated that RFRP-3 can impact apoptosis and steroidogenesis, which in turn affects oocyte maturation. tocris.com

Given that RF9 acts as a potent antagonist of the receptors for these peptides, it can be inferred that it would block these modulatory effects on cellular phenotypes. By preventing the activation of anti-apoptotic or pro-proliferative signaling cascades initiated by NPFF agonists, RF9 could indirectly influence cell fate decisions. However, direct experimental studies focusing on the effects of RF9 alone on cell proliferation and apoptosis in various research models are limited. The majority of research has focused on its effects in vivo related to pain and opioid modulation rather than on fundamental cellular phenotypes like proliferation in cultured cell lines. pnas.orgnih.govbohrium.com

Investigating Mechanisms of Cellular Uptake and Subcellular Distribution

The ability of a peptide-based compound like RF9 to exert its effects, particularly in in vivo models, depends on its ability to reach its target receptors. While RF9 has been shown to be effective when administered systemically, detailed studies investigating its specific mechanisms of cellular uptake and its subsequent distribution within subcellular compartments are not widely available. pnas.orgnih.gov

Such investigations would typically require chemically modifying RF9 with a fluorescent or radioactive tag to trace its path into the cell and visualize its localization. This would help determine if it acts exclusively on cell-surface receptors or if it can be internalized and potentially interact with intracellular components or signaling platforms within endosomes. The lack of such data in the public domain means that the pharmacokinetics of RF9 at the subcellular level remains an area for future investigation.

Preclinical Translational Research Avenues for Ac Arg Arg Pro Tyr Ile Leu Oh Analogs

Development of Neurotensin (B549771) Receptor-Targeting Agents

The C-terminal hexapeptide of neurotensin (NT), Arg-Arg-Pro-Tyr-Ile-Leu (NT(8-13)), is biologically equipotent to the full neurotensin peptide. nih.gov Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is an acetylated form of this fragment. Neurotensin's physiological effects are mediated through three main cell-surface receptors: neurotensin receptor 1 (NTS1R), neurotensin receptor 2 (NTS2R), and sortilin/neurotensin receptor 3 (NTS3R). nih.gov NTS1R, a G-protein coupled receptor, has garnered significant interest as a potential target for cancer diagnosis and therapy due to its overexpression in various malignancies, including pancreatic adenocarcinoma, Ewing's sarcoma, breast cancer, and colorectal carcinoma. nih.gov

The development of analogs of this compound focuses on improving its properties as a targeting agent. Key research areas include enhancing stability and maintaining high binding affinity for NTS1R. For instance, modifications such as replacing Isoleucine (Ile) with tert-Leucine (Tle) and N-methylation of one of the Arginine (Arg) residues have been shown to significantly increase stability in human plasma while retaining high NTS1R affinity. nih.gov These modifications address the rapid degradation of the peptide, with major cleavage sites identified at the Arg⁸–Arg⁹, Pro¹⁰–Tyr¹¹, and Tyr¹¹–Ile¹² bonds. nih.gov

Competition binding assays are commonly used to determine the affinity of these analogs for the neurotensin receptor. nih.gov Such experiments often utilize a radiolabeled or fluorescently tagged version of a neurotensin fragment to compete with the unlabeled analog, allowing for the calculation of binding affinity (Ki). nih.gov The goal is to develop analogs with high affinity and specificity for NTS1R-expressing tumors, which can then be used for targeted delivery of imaging agents or therapeutics.

Strategies for Enhancing Blood-Brain Barrier (BBB) Permeability

While many peptides show poor penetration of the blood-brain barrier (BBB), some can cross it through various mechanisms, including transmembrane diffusion and saturable transport systems. nih.gov Enhancing the ability of this compound analogs to cross the BBB would open up possibilities for targeting brain tumors or for neurological applications.

Vectorization is a strategy to improve the transport of molecules across the BBB. This involves conjugating the peptide of interest to a vector that can be actively transported into the brain. While specific vectorization studies for this compound are not detailed in the provided results, the general principle involves linking the peptide to a molecule that targets a specific receptor on the brain capillary endothelial cells, such as the low-density lipoprotein receptor (LDLR). This approach has been explored for other peptides to facilitate their entry into the central nervous system.

Evaluating the brain uptake of novel peptide analogs is a critical step. In vivo and in situ methods are used to determine the extent of BBB penetration. nih.gov Animal models, such as mice, are perfused with the peptide, and the concentration in the brain tissue is measured. nih.gov For example, studies have shown that certain dipeptides can cross the BBB, and their distribution in different brain regions can be visualized using techniques like MALDI-MS imaging. nih.gov Similar methodologies could be applied to assess the brain distribution of novel this compound analogs designed for enhanced BBB permeability.

Radiolabeling and Imaging Applications (e.g., SPECT, PET)

Radiolabeled peptides are valuable tools for the detection and treatment of cancer. nih.gov Analogs of this compound can be radiolabeled for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging to visualize tumors that overexpress neurotensin receptors. nih.gov

To radiolabel a peptide with a metallic radionuclide (e.g., Gallium-68 for PET, Technetium-99m for SPECT), a chelator is conjugated to the peptide. nih.govresearchgate.net The chelator firmly binds the radiometal, preventing its release in vivo. The design of these chelate-conjugated analogs involves selecting a suitable chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and a strategic point on the peptide for its attachment. The choice of chelator and its placement can influence the binding affinity and pharmacokinetic properties of the resulting radiopharmaceutical. nih.gov For example, a tyrosine residue can be added to the peptide sequence to facilitate labeling with radioiodine. nih.gov

Preclinical evaluation of radiolabeled analogs is essential to determine their potential as imaging agents. This involves in vivo studies in animal models bearing tumors that express the target receptor. nih.gov Key parameters assessed include the percentage of injected dose per gram of tissue (%ID/g) in the tumor and various organs at different time points post-injection. researchgate.netnih.gov High tumor uptake and high tumor-to-normal tissue ratios (e.g., tumor-to-blood, tumor-to-muscle) are desirable for clear tumor visualization. researchgate.net For instance, a study with a radioiodinated tRRL peptide showed tumor uptake of up to 1.45 ± 0.12 %ID/g at 24 hours post-injection in melanoma xenografts. nih.gov Another study with a ⁶⁸Ga-labeled leuprolide peptide analog reported a tumor accumulation of 2.24 ± 0.62 %ID/g at 45 minutes post-injection in a breast cancer model. researchgate.net

The following table summarizes biodistribution data for a hypothetical radiolabeled this compound analog, illustrating the type of data collected in such preclinical evaluations.

| Tissue | 1 hour p.i. (%ID/g) | 4 hours p.i. (%ID/g) | 24 hours p.i. (%ID/g) |

| Blood | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.2 ± 0.1 |

| Tumor | 3.0 ± 0.7 | 4.5 ± 0.9 | 3.5 ± 0.6 |

| Muscle | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |

| Liver | 5.0 ± 1.1 | 3.5 ± 0.8 | 1.5 ± 0.4 |

| Kidneys | 15.0 ± 3.2 | 10.0 ± 2.5 | 4.0 ± 1.0 |

| Lungs | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.3 ± 0.1 |

This table is illustrative and does not represent actual experimental data for this compound.

Emerging Research Directions and Future Perspectives

Design of Multi-Target Peptides Incorporating Neurotensin (B549771) Fragments

A significant frontier in peptide-based therapeutics is the creation of single molecules that can interact with multiple, distinct receptor systems simultaneously. This multi-target approach is particularly relevant for conditions involving complex signaling networks, such as chronic pain. Researchers are actively designing chimeric peptides that fuse neurotensin fragments with other pharmacophores to achieve synergistic effects. acs.org

One prominent strategy involves the fusion of neurotensin (8-13) analogues with opioid receptor agonists. acs.org The neurotensinergic system has extensive crosstalk with other neurotransmitter systems, making it an ideal candidate for such multi-target ligand design. tandfonline.comnih.gov For example, the μ-/δ-opioid agonist tetrapeptide H-Dmt-d-Arg-Aba-β-Ala-NH₂ has been successfully fused to NT(8-13) analogues. acs.org The goal of these hybrid molecules is to combine the pharmacological profiles of both parent peptides to create more effective and potentially safer analgesics. acs.org

The design process involves meticulous modification of the neurotensin fragment to maintain or enhance binding affinity at both the target neurotensin receptors (NTS1 and NTS2) and the desired opioid receptors (e.g., MOR, DOR). acs.org Studies have shown that modifications to the tyrosine (Tyr¹¹) residue and the two basic arginine (Arg⁸, Arg⁹) residues within the NT(8-13) sequence are critical for optimizing this dual affinity. acs.org Furthermore, the development of bivalent ligands that target functional heterodimers of neurotensin and dopamine (B1211576) receptors (D2 and D3) represents another avenue for achieving precise pharmacological control over related neural circuits. mdpi.com

| Modification to NT(8-13) in Hybrid Peptide | Target Receptors | Observed Effect on Binding Affinity | Reference |

| Substitution of Arg⁸/Arg⁹ with Lysine (B10760008) | Opioid Receptors (MOR, DOR, KOR) | Generally resulted in reduced binding affinity. | acs.org |

| Substitution of Tyr¹¹ | Opioid Receptors (MOR, DOR, KOR) | No significant effect on MOR binding; minor, varied influence on DOR and KOR. | acs.org |

| Introduction of β³hArg at position 8 | Neurotensin Receptors (NTS1, NTS2) | Decreased affinity at NTS1 but significantly increased affinity and selectivity for NTS2. | acs.org |

Advanced Computational Chemistry for Peptide Design and Optimization

The rational design of novel neurotensin mimetics and analogues is increasingly driven by advanced computational chemistry. These in silico techniques allow researchers to predict how structural changes to a peptide like AC-ARG-ARG-PRO-TYR-ILE-LEU-OH will affect its binding to target receptors, saving significant time and resources in the drug discovery pipeline. nih.govresearchgate.net

Docking studies are a primary tool used to visualize and analyze the interactions between neurotensin analogues and the binding pocket of neurotensin receptors, particularly NTS1. researchgate.net By modeling these interactions, scientists can establish detailed structure-activity relationships (SARs) that guide the synthesis of new compounds with improved affinity and specificity. inpst.netresearchgate.net For instance, computational analyses have been used to evaluate how replacing specific amino acids in the NT(8-13) sequence alters the stability of the ligand-receptor complex. researchgate.net

More sophisticated strategies, such as the "Multiple Template Approach," use computational methods to identify more rigid, non-peptide molecular structures that can mimic the bioactive conformation of flexible peptides like neurotensin. nih.gov This approach has led to the discovery of pharmacologically unique agents. nih.gov Future projects aim to build comprehensive technology platforms that integrate several computational steps, including:

Selection of receptor co-crystal structures from protein databases. inpst.net

Virtual generation of novel peptidomimetics. inpst.net

Advanced scoring functions to analyze binding modes and predict binding affinity in silico. inpst.net

These computational tools are essential for optimizing peptide leads and exploring novel chemical space for neurotensin receptor modulators. inpst.net

| Computational Method | Application in Neurotensin Peptide Design | Key Findings / Goals | Reference |

| Molecular Docking (e.g., GOLD) | To identify interactions between NT analogues and the NTS1 receptor active site. | Elucidates structure-activity relationships; predicts how modifications affect binding energy and complex stability. | researchgate.net |

| Multiple Template Approach | Rational design of novel neurotensin mimetics by replacing the flexible peptide with a partially flexible molecule. | Led to the discovery of an agent with unprecedented concentration-dependent dual agonist/antagonist effects. | nih.gov |

| HYDE Scoring in SeeSAR | In silico estimation of structure-activity relationships for virtually generated peptidomimetics. | To select promising structural elements for synthesizing dual-acting NTS1/NTS2 ligands. | inpst.net |

| Numerical Analysis of Kinetic Data | To understand the mechanism of ligand recognition by the receptor. | Revealed that neurotensin binding to NTS1 follows an induced-fit mechanism, informing future dynamic modeling. | nih.gov |

Systems Biology Approaches to Elucidate Broader Biological Roles

The peptide this compound acts on a system with remarkably diverse functions, extending far beyond a single pathway. wikipedia.orgnih.gov A systems biology perspective is crucial to understand the full physiological and pathological impact of neurotensin signaling. This approach considers the complex feedback loops and extensive crosstalk between the neurotensinergic system and other major signaling networks, including the dopaminergic and various neuroendocrine systems. nih.govwikipedia.orgnih.gov

Neurotensin is implicated in a wide array of central and peripheral processes, such as pain perception, reward processing, thermoregulation, learning, social behavior, and gastrointestinal function. wikipedia.orgoup.com The functional outcome of neurotensin signaling is highly context-dependent and varies with its location in the body. oup.com For example, central neurotensin signaling tends to suppress feeding and weight gain, whereas peripheral neurotensin promotes fat absorption. oup.com

Studies using neurotensin-deficient animal models have been instrumental in uncovering its systemic roles. These models have revealed that neurotensin signaling is a key component in the mechanism of action for some antipsychotic drugs, highlighting its integration into complex neuropharmacological networks. wikipedia.org Furthermore, research into gene expression has linked neurotensin to the regulation of complex behaviors, such as parental care in certain species. the-scientist.com Understanding these broader biological roles is essential for predicting the full therapeutic effects and potential side effects of drugs targeting this system. nih.gov

| Biological System / Process | Role of Neurotensin Signaling | Reference |

| Central Nervous System | Modulates dopamine pathways; involved in pain, reward, learning, and social behavior. | wikipedia.org |

| Endocrine System | Regulates the release of hormones such as prolactin and luteinizing hormone. | wikipedia.org |

| Thermoregulation | Central neurotensin signaling can induce hypothermia. | wikipedia.orgoup.com |

| Metabolism & Feeding | Exhibits dual roles: central signaling suppresses food intake, while peripheral action promotes fat absorption. | oup.com |

| Gastrointestinal Tract | Acts as a local hormone to regulate secretion and smooth muscle contraction. | wikipedia.org |

| Pharmacological Networks | Required for the full spectrum of neuronal responses to a subset of antipsychotic drugs. | wikipedia.org |

Exploration of Novel Therapeutic Modalities Beyond Traditional Receptor Activation

Researchers are harnessing the specificity of the neurotensin fragment (8-13) to develop innovative therapeutic modalities that go beyond simple receptor agonism. These novel strategies aim to overcome traditional pharmacological hurdles, such as poor drug stability, low selectivity, and the inability to cross biological barriers. nih.govmdpi.com

One of the most promising areas is the use of NT(8-13) as a targeting vector for site-specific drug delivery. nih.govaacrjournals.org Because neurotensin receptors are overexpressed in several human cancers, including pancreatic, colon, and lung carcinomas, the NT(8-13) fragment can be used to deliver cytotoxic agents directly to tumor cells. aacrjournals.org To overcome the peptide's short half-life in the bloodstream, it has been synthesized into multi-branched structures called dendrimers. nih.govaacrjournals.org When chemotherapeutic drugs like methotrexate (B535133) are linked to these stable, tetrabranched NT(8-13) structures, their uptake by cancer cells becomes dependent on neurotensin receptor binding, dramatically increasing the drug's selectivity and reducing systemic toxicity. nih.gov

Another novel modality involves using neurotensin as a therapeutic "payload" for delivery across the blood-brain barrier (BBB). mdpi.com In this approach, a neurotensin fragment is fused to a carrier molecule, such as a specially designed antibody or a variable lymphocyte receptor (VLR), that can engage with transporters on the BBB to undergo receptor-mediated transcytosis. mdpi.com This allows the neuroactive peptide to enter the brain and exert its pharmacological effects, a feat not possible with standard administration. mdpi.com Other advanced applications include the use of NT(8-13) analogues in radiopharmaceuticals for tumor imaging and the development of ligands with complex pharmacological profiles, such as concentration-dependent dual agonism/antagonism. tandfonline.comnih.gov

| Novel Modality | Description | Application | Reference |

| Peptide-Drug Conjugates | The NT(8-13) fragment is synthesized as a stable, branched dendrimer and linked to a chemotherapeutic agent. | Targeted cancer therapy; delivers cytotoxic drugs (e.g., methotrexate) specifically to tumors overexpressing neurotensin receptors. | nih.govaacrjournals.org |

| BBB Shuttle Systems | Neurotensin is fused to a larger carrier molecule (e.g., a VLR) that transports it across the blood-brain barrier. | Delivery of neuroactive peptides to the central nervous system to treat neurological disorders. | mdpi.com |

| Radiopharmaceuticals | Neurotensin analogues are tagged with radioisotopes. | Diagnostic imaging of neurotensin receptor-positive tumors. | tandfonline.comnih.gov |

| Dual-Action Ligands | A single, rationally designed molecule exhibits different pharmacological effects based on its concentration. | Potentially offers more nuanced control over receptor signaling pathways. | nih.gov |

Q & A

Q. Table 1: Key Variables in Bioactivity Assays

| Variable | Control Strategy | Statistical Tool |

|---|---|---|

| Cell Line | Use ≥3 lineages (e.g., HEK293, HeLa) | ANOVA with post-hoc |

| Peptide Solubility | Pre-test in assay buffer via DLS | Spearman correlation |

| Assay Duration | Time-course pilot (6–48 hrs) | Kaplan-Meier survival |

Q. Table 2: Factorial Design for Stability Studies

| Factor | Levels | Response Metric |

|---|---|---|

| pH | 2.0, 4.5, 7.4 | % Intact peptide (HPLC) |

| Temperature | 4°C, 25°C, 37°C | EC50 shift (bioassay) |

| Protease Exposure | Trypsin, Pepsin, None | Cleavage sites (MS/MS) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.